molecular formula C12H18N2O B1194727 Oxotremorine CAS No. 70-22-4

Oxotremorine

Cat. No.: B1194727
CAS No.: 70-22-4
M. Wt: 206.28 g/mol
InChI Key: RSDOPYMFZBJHRL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of oxotremorine involves several steps. One common synthetic route includes the reaction of 4-pyrrolidin-1-ylbut-2-yn-1-ylamine with pyrrolidin-2-one under specific reaction conditions . The industrial production methods for this compound are not widely documented, but laboratory synthesis typically involves the use of standard organic synthesis techniques.

Chemical Reactions Analysis

Oxotremorine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the structure of this compound, leading to different reduced forms.

    Substitution: Substitution reactions involving this compound can occur with various reagents, resulting in the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Oxotremorine has a wide range of scientific research applications, including:

Mechanism of Action

Oxotremorine exerts its effects by selectively binding to muscarinic acetylcholine receptors, which are a type of G protein-coupled receptor. Upon binding, this compound activates these receptors, leading to a cascade of intracellular signaling events. This activation results in various physiological effects, including modulation of neurotransmitter release and changes in membrane potential .

Comparison with Similar Compounds

Oxotremorine is unique in its selective agonistic activity towards muscarinic acetylcholine receptors. Similar compounds include:

This compound’s specificity and potency make it a valuable tool in research compared to these similar compounds.

Biological Activity

Oxotremorine is a muscarinic acetylcholine receptor (mAChR) agonist that has garnered attention for its diverse biological activities, particularly in neuropharmacology. This article explores the compound's mechanisms of action, effects on various biological systems, and its potential therapeutic applications.

  • Chemical Name : N,N,N-Trimethyl-4-(2-oxo-1-pyrolidinyl)-2-butyn-1-ammonium iodide
  • Molecular Formula : C12H16I1N1O1
  • Purity : ≥98% .

This compound acts primarily as a non-selective agonist at mAChRs, influencing cholinergic signaling pathways. It has been shown to potentiate NMDA-mediated ion currents, indicating a role in modulating excitatory neurotransmission . The compound's interaction with muscarinic receptors affects various physiological processes, including cognition, behavior, and neuroprotection.

Neuroprotective and Antioxidant Properties

Recent studies have highlighted the neuroprotective effects of this compound-M (a derivative of this compound) against oxidative stress. It enhances cell survival and neurite outgrowth while counteracting DNA fragmentation induced by amyloid-beta peptide (Aβ 1-42). This suggests a potential role in mitigating neurodegenerative conditions .

Effects on Stress Response

Research indicates that this compound administration increases adrenocorticotropic hormone (ACTH) and corticosterone levels in both male and female mice. Notably, M2 receptor knockout mice exhibited heightened responsiveness to this compound compared to wild-type mice. This underscores the significance of mAChR subtypes in modulating stress-related hormone release .

Impact on Repetitive Behaviors

In animal models, this compound has been shown to reduce repetitive behaviors such as marble burying and self-grooming in BTBR T+ tf/J mice, which are often used as models for autism spectrum disorders (ASD). The reduction was significant at specific doses (0.01 mg), indicating its potential utility in treating behavioral symptoms associated with ASD .

Analgesic Effects

This compound's role in pain modulation has also been explored. Studies demonstrate that it can reduce pain-related behaviors in various animal models. The analgesic effects appear to be mediated through cholinergic mechanisms, as evidenced by the reversal of these effects with mAChR antagonists like atropine .

Summary of Research Findings

Study FocusKey FindingsReference
NeuroprotectionEnhances cell survival; counters DNA fragmentation
Stress ResponseIncreases ACTH and corticosterone; more effective in M2 knockout mice
Behavior ModificationReduces marble burying and self-grooming in BTBR mice
Pain ModulationReduces pain-related behaviors; effects reversed by antagonists

Case Studies

  • Neuroprotective Effects : A study demonstrated that this compound-M treatment significantly improved neuronal survival rates and reduced markers of oxidative stress in rat hippocampal neurons exposed to Aβ 1-42 peptide .
  • Behavioral Changes : In a controlled experiment, BTBR mice treated with this compound showed a marked decrease in self-grooming behavior compared to controls, suggesting its efficacy in addressing repetitive behaviors associated with ASD .
  • Stress Hormone Release : In a study involving both M1 and M2 receptor knockout mice, this compound was shown to increase stress hormone levels more significantly in wild-type than knockout mice, indicating the complexity of mAChR involvement in stress responses .

Properties

IUPAC Name

1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13/h1-2,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDOPYMFZBJHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCN2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220252
Record name Oxotremorine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70-22-4
Record name Oxotremorine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Oxotremorine
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Record name Oxotremorine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330497
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Record name Oxotremorine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-(pyrrolidin-1-yl)but-2-ynyl)pyrrolidin-2-one
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Record name OXOTREMORINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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